molecular formula C18H13FN4O2S2 B2918128 N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 573696-93-2

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2918128
CAS No.: 573696-93-2
M. Wt: 400.45
InChI Key: KBILMXBLFRQQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a 3-fluorophenylamino group at position 3 and a thiophene-2-sulfonamide moiety at position 2. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The sulfonamide group contributes to hydrogen-bonding interactions, a critical feature in enzyme inhibition . While the compound’s exact biological targets remain unspecified in available literature, its structural motifs align with known kinase inhibitors and cytotoxic agents .

Properties

IUPAC Name

N-[3-(3-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBILMXBLFRQQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: This step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the fluorophenyl group is introduced to the quinoxaline ring.

    Attachment of the Thiophene-2-sulfonamide Moiety: This step involves the reaction of the intermediate compound with thiophene-2-sulfonyl chloride under basic conditions to form the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a chemical compound with a unique structure that includes a quinoxaline ring, a thiophene moiety, and a sulfonamide group. It is classified as a sulfonamide derivative and has potential pharmaceutical applications, especially in cancer treatment, because it can inhibit phosphatidylinositol 3-kinase signaling pathways, which are involved in various malignancies .

Properties

The molecular formula of this compound is and its molecular weight is about 345.36 g/mol. The presence of fluorine in the structure increases its lipophilicity and biological interactions, making it interesting in medicinal chemistry.

Potential Research Directions

Future research directions for this compound could include modifying the compound to create derivatives with potentially enhanced properties.

Biological Activities

This compound exhibits significant biological activities:

  • Inhibition of phosphatidylinositol 3-kinase signaling pathways
  • Potential anti-cancer agent

Applications

The applications of this compound span various fields and its versatility makes it valuable in both research and practical applications across scientific disciplines.

Interaction Studies

Interaction studies indicate that this compound interacts with specific molecular targets within cells. The quinoxaline core is known to bind to DNA and proteins, disrupting cellular processes that lead to tumor growth, while the thiophene moiety enhances cellular penetration, allowing the compound to reach intracellular targets effectively.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
2,3-DiphenylquinoxalineContains a quinoxaline coreLacks thiophene and sulfonamide groups
2-MethylquinoxalineSimilar quinoxaline structureDifferent substituents on the core
Thiophene-2-carboxamideContains thiophene but lacks quinoxalineFocuses on carboxamide functionality
Thiophene-2-sulfonic acidThiophene ring with a sulfonic acid groupNo quinoxaline structure

Mechanism of Action

The mechanism of action of N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide Quinoxaline - 3-fluorophenylamino
- Thiophene-2-sulfonamide
Likely kinase inhibitor; enhanced solubility due to sulfonamide
4-ethoxy-N-{3-[(1-methoxypropan-2-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide (CAS 871807-66-8) Quinoxaline - 1-methoxypropan-2-ylamino
- Ethoxybenzenesulfonamide
Improved lipophilicity; potential CYP450 interactions from ethoxy group
Phenylquinoxaline-2(1H)-thione (3) Quinoxaline - Phenylthione Tautomeric behavior (thiol/thione); ambident nucleophile in synthesis
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 871807-72-6) Quinazoline - 4-fluorophenethyl
- Benzoxazinone
Anticandidate for topoisomerase inhibition; bulky substituents may limit bioavailability

Key Observations

Core Flexibility: Quinoxaline derivatives (e.g., the target compound and CAS 871807-66-8) prioritize planar aromatic systems for intercalation or enzyme binding. In contrast, quinazoline-based analogs (e.g., CAS 871807-72-6) introduce a ketone group, altering conformational rigidity .

Substituent Effects :

  • Fluorine vs. Ethoxy : The 3-fluorophenyl group in the target compound offers electronegativity and metabolic resistance, whereas ethoxy in CAS 871807-66-8 increases lipophilicity but risks off-target interactions .
  • Sulfonamide vs. Thione : The sulfonamide group enhances water solubility and hydrogen-bonding capacity compared to the thione in compound 3, which exhibits tautomerism and nucleophilic reactivity .

Biological Activity: While direct cytotoxicity data for the target compound are unavailable, analogs like phenylquinoxaline thiones have been screened using sulforhodamine B (SRB) assays, a gold standard for high-throughput anticancer drug evaluation .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for phenylquinoxaline thiones, where chloroquinoxaline intermediates react with thiating reagents (e.g., N-cyclohexyldithiocarbamate-cyclohexylammonium salt) .

Biological Activity

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Quinoxaline moiety : Known for its role in various biological activities.
  • Thiophene ring : Enhances the compound's solubility and biological interactions.
  • Sulfonamide group : Contributes to its pharmacological properties.

The molecular formula is C18H13N3O2S2C_{18}H_{13}N_3O_2S_2, with a molar mass of 367.44 g/mol .

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Inhibition of Kinase Enzymes :
    • Specifically inhibits FGFR3 (Fibroblast Growth Factor Receptor 3), which is implicated in tumorigenesis .
    • Targets the PI3K (Phosphatidylinositol 3-Kinase) pathway, crucial for cell growth and survival, with potential to induce apoptosis in cancer cells .
  • Interaction with Cellular Targets :
    • The compound interacts with specific proteins involved in cancer signaling pathways, disrupting normal cellular processes .

Antitumor Activity

Several studies have assessed the antitumor efficacy of this compound:

  • Cell Line Studies :
    • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-436 (breast cancer) and A431 (skin cancer). The IC50 values ranged from 0.29 to 0.90 µM, comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison
MDA-MB-4362.57Doxorubicin IC50: 0.51 - 0.73
A4310.29 - 0.90Doxorubicin IC50: 0.51 - 0.73

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluoro and Methyl Substituents : These groups enhance the compound's ability to interact with biological targets by modulating electronic properties .

Case Studies

  • Inhibition of Tumor Growth :
    • A study highlighted its effectiveness in reducing tumor size in xenograft models, showcasing its potential as a therapeutic agent against specific cancers .
  • Mechanistic Insights :
    • Flow cytometric analysis revealed that treatment with this compound increased the percentage of cells in the G2 phase of the cell cycle, indicating an interruption in cell division and promoting apoptosis .

Q & A

Q. What synthetic routes are commonly used to prepare N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing a quinoxaline sulfonamide precursor with 3-fluoroaniline in dioxane, catalyzed by triethylamine (TEA). For example, describes analogous syntheses where thiourea derivatives are formed by reacting sulfonamide intermediates with substituted anilines under reflux conditions . Purification is achieved through precipitation and filtration.

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard for structural validation. highlights the use of CCDC reference codes (e.g., 1983315) to access full crystallographic data for related quinoxaline-thiophene derivatives. Software like SHELXL ( ) refines diffraction data to confirm bond lengths, angles, and packing interactions .

Q. What in vitro assays are used to evaluate its anticancer activity?

The compound’s cytotoxicity is tested against human cancer cell lines (e.g., HEPG2 liver carcinoma) using MTT or similar viability assays. reports IC50 values (half-maximal inhibitory concentration) compared to reference drugs like doxorubicin. For example, derivatives with IC50 values ≤15.6 mmol L⁻¹ showed superior activity .

Advanced Research Questions

Q. How does structural modification of the quinoxaline core influence anticancer potency?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., fluorine) on the phenyl ring enhance potency. and demonstrate that substituents like ethylbenzoate (compound 9, IC50 = 15.6 mmol L⁻¹) improve cellular uptake or target binding compared to unmodified analogs . Computational docking can predict interactions with targets like kinases or DNA topoisomerases.

Q. What methodologies assess its role as a radiosensitizing agent?

Combination therapy studies involve irradiating cancer cells (e.g., γ-irradiation at 8 kGy) pre-treated with the compound. shows synergistic effects, where sublethal doses of the compound reduce the radiation dose required for cytotoxicity, likely via DNA damage potentiation or inhibition of repair pathways .

Q. How are computational tools like SHELX employed in crystallographic refinement?

SHELX software ( ) refines X-ray data by optimizing atomic coordinates, thermal parameters, and occupancy factors. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines, enabling high-resolution analysis of ligand-protein interactions critical for drug design .

Q. What experimental strategies resolve contradictions in biological activity data?

Discrepancies in IC50 values across studies may arise from assay conditions (e.g., cell passage number, incubation time). and recommend standardized protocols, such as parallel testing with reference drugs and dose-response validation across multiple cell lines .

Methodological Considerations

Q. How are IC50 values calculated and validated?

Dose-response curves are generated using serial dilutions of the compound. Non-linear regression models (e.g., GraphPad Prism) fit the data to calculate IC50. validates results via triplicate experiments and statistical tests (e.g., ANOVA) to ensure reproducibility .

Q. What techniques characterize the compound’s stability under physiological conditions?

High-performance liquid chromatography (HPLC) monitors degradation in simulated biological fluids (e.g., PBS at pH 7.4). Mass spectrometry (MS) identifies breakdown products, while NMR tracks structural integrity over time .

Q. How is the compound’s selectivity for cancer cells over normal cells evaluated?

Comparative assays using non-cancerous cell lines (e.g., HEK293) assess selectivity. ’s derivatives showed >3-fold selectivity for HEPG2 over normal hepatocytes, indicating therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.